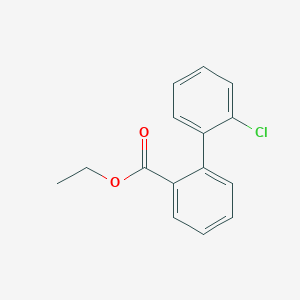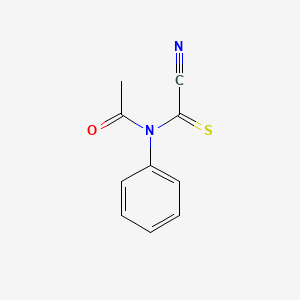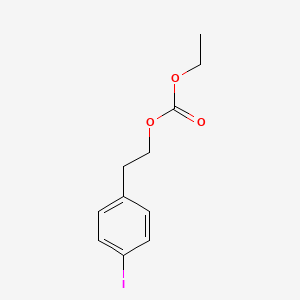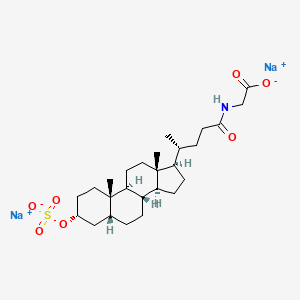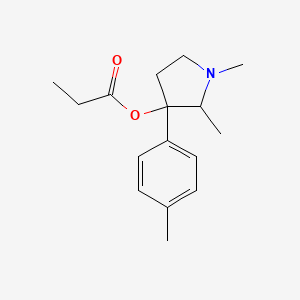
1,2-Dimethyl-3-(p-tolyl)-3-propionoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is a heterocyclic organic compound It is characterized by a pyrrolidine ring substituted with methyl groups and a p-tolyl group, along with a propionate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate typically involves the reaction of 1,2-dimethylpyrrolidine with p-tolylmagnesium bromide, followed by esterification with propionic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
科学的研究の応用
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol acetate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol butyrate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol valerate
Uniqueness
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is unique due to its specific ester group, which influences its reactivity and biological activity. The propionate ester provides distinct properties compared to other esters, affecting its solubility, stability, and interaction with biological systems.
特性
CAS番号 |
69552-07-4 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
[1,2-dimethyl-3-(4-methylphenyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO2/c1-5-15(18)19-16(10-11-17(4)13(16)3)14-8-6-12(2)7-9-14/h6-9,13H,5,10-11H2,1-4H3 |
InChIキー |
ROOQMFGONPGNRH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
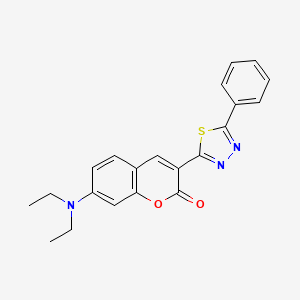
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
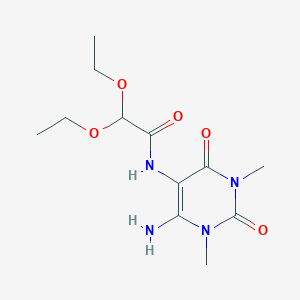
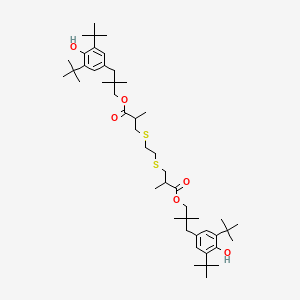
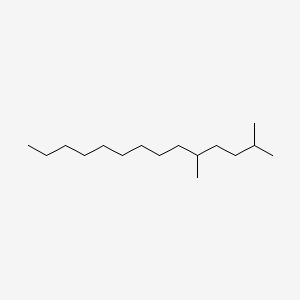
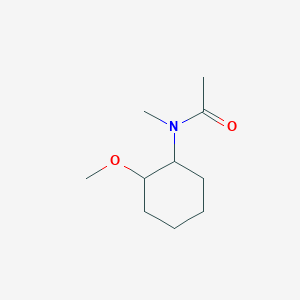
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
